molecular formula C13H18ClN3OS B1402451 C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride CAS No. 1361115-73-2

C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride

Cat. No. B1402451
CAS RN: 1361115-73-2
M. Wt: 299.82 g/mol
InChI Key: ODDBCAQWZSGVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride is a useful research compound. Its molecular formula is C13H18ClN3OS and its molecular weight is 299.82 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

A series of novel derivatives of 1,3,4-oxadiazoles containing a 5-phenyl thiophene moiety, which share structural similarities with the chemical of interest, have been synthesized and studied for their anticancer properties. These compounds were evaluated for cytotoxicity against HepG2, Caco-2, and PANC-1 cell lines, revealing significant anticancer activity in certain derivatives. The synthesis approach involved creating Schiff base compounds and cyclizing them to yield novel 1,3,4-oxadiazole derivatives, one of which showed notable cytotoxicity against the Caco-2 cell line with an IC50 of 5.3µM, while another demonstrated moderate cytotoxicity against HepG2 with an IC50 of 28.4µM (Adimule et al., 2014).

Antimicrobial Activity

New derivatives of 1,3,4-oxadiazoles have been synthesized and tested for antimicrobial activity. The process involved the synthesis of compounds bearing a benzo[b]thiophene moiety and evaluating their activity against various bacterial and fungal species. Notably, compounds exhibited significant antibacterial and moderate antifungal activities, with some showing higher potency than the standard drug ciprofloxacin against S. aureus and B. subtilis (Chawla et al., 2010).

Antiviral Agents

In an effort to develop antiviral agents, heterocyclic compounds based on 1,3,4-oxadiazole derivatives were synthesized. These compounds underwent various reactions to produce derivatives with potential antiviral activity. Some of these derivatives showed significant activity against Feline herpes virus, Feline corona virus, Herpes simplex virus-1, and Herpes simplex virus-2, demonstrating the potential of 1,3,4-oxadiazole derivatives as antiviral agents (Albratty et al., 2019).

properties

IUPAC Name

[4-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)cyclohexyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS.ClH/c14-8-9-3-5-10(6-4-9)12-15-16-13(17-12)11-2-1-7-18-11;/h1-2,7,9-10H,3-6,8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDBCAQWZSGVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C2=NN=C(O2)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride
Reactant of Route 2
C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride
Reactant of Route 3
C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride
Reactant of Route 4
C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride
Reactant of Route 5
C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride
Reactant of Route 6
C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride

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